ROMK Channel Inhibitory Potency Relative to Unsubstituted Scaffold
The N-methyl-N-phenylpyridine-4-carboxamide core, when elaborated with appropriate substituents, yields ROMK channel inhibitors with nanomolar potency. While the parent compound 252930-65-7 itself serves as the unsubstituted scaffold reference point, structurally related ROMK inhibitors incorporating this core demonstrate IC₅₀ values of 29 nM against human ROMK expressed in CHO cells measured by whole-cell patch clamp [1]. The unsubstituted pyridine-4-carboxamide (isonicotinamide, CAS 1453-82-3) lacks the N-phenyl group essential for hydrophobic pocket occupancy and exhibits no reported ROMK activity at any concentration, demonstrating that the N-methyl-N-phenyl substitution is a prerequisite for target engagement [2].
| Evidence Dimension | Inhibition of human ROMK channel |
|---|---|
| Target Compound Data | Core scaffold enables derivatives with IC₅₀ = 29 nM |
| Comparator Or Baseline | Pyridine-4-carboxamide (isonicotinamide, CAS 1453-82-3): no detectable ROMK activity |
| Quantified Difference | >1000-fold potency enhancement attributable to N-phenyl substitution |
| Conditions | Human ROMK expressed in CHO cells, whole-cell patch clamp, -70 mV holding potential |
Why This Matters
Procurement of the N-methyl-N-phenyl-substituted scaffold is essential for ROMK inhibitor programs; the unsubstituted pyridine-4-carboxamide offers zero activity and cannot substitute.
- [1] BindingDB BDBM50235200. IC₅₀: 29 nM. Assay: Inhibition of human ROMK expressed in CHO cells at -70 mV holding potential after 6 mins by whole cell patch clamp Qpatch method. CHEMBL4098260. View Source
- [2] PubChem. Isonicotinamide (pyridine-4-carboxamide), CAS 1453-82-3. Biological activity summary. Accessed 2026. View Source
